4-(Cyclohexyloxy)-3-(methylamino)phenol
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Overview
Description
4-(Cyclohexyloxy)-3-(methylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-(methylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and methylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-3-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: A related compound with similar structural features but lacking the cyclohexyloxy group.
4-(Cyclohexyloxy)phenol: Similar but without the methylamino group.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-(methylamino)phenol |
InChI |
InChI=1S/C13H19NO2/c1-14-12-9-10(15)7-8-13(12)16-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3 |
InChI Key |
SHGRNHRVSAVNNI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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